molecular formula C11H13NO2 B13221535 2,3-Diethoxybenzonitrile

2,3-Diethoxybenzonitrile

Cat. No.: B13221535
M. Wt: 191.23 g/mol
InChI Key: QTYANWXTKAFKAW-UHFFFAOYSA-N
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Description

2,3-Diethoxybenzonitrile is a substituted benzonitrile derivative featuring ethoxy (-OC₂H₅) groups at the 2- and 3-positions of the aromatic ring.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3-diethoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QTYANWXTKAFKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxybenzonitrile typically involves the reaction of 2,3-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods

In an industrial setting, the production of 2,3-Diethoxybenzonitrile may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dicarboxybenzonitrile or 2,3-dialdehydebenzonitrile.

    Reduction: Formation of 2,3-diethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,3-Diethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethoxybenzonitrile involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-2,3-dimethoxybenzonitrile

  • Substituents : Bromine at position 5, methoxy (-OCH₃) groups at positions 2 and 3.
  • Molecular Formula: C₉H₇BrNO₂; Molecular Weight: ~240.9 g/mol .
  • Methoxy groups are smaller and less lipophilic than ethoxy groups, which may reduce solubility in nonpolar solvents.
  • Applications : Brominated benzonitriles are often intermediates in medicinal chemistry due to their reactivity in cross-coupling reactions .

3-(3-Thienyl)benzonitrile

  • Substituents : Thienyl (C₄H₃S) group at position 3.
  • Molecular Formula : C₁₁H₇NS; Molecular Weight : 185.24 g/mol .
  • Key Differences: The thienyl group introduces a sulfur-containing heterocycle, enabling π-conjugation and altering electronic properties.
  • Applications : Thienyl-substituted nitriles are valuable in materials science for conductive polymers or organic semiconductors .

2,3-Dimethylbenzonitrile

  • Substituents : Methyl (-CH₃) groups at positions 2 and 3.
  • Molecular Formula : C₉H₉N; Molecular Weight : 131.18 g/mol .
  • Key Differences :
    • Methyl groups are less polar and sterically smaller than ethoxy substituents, leading to lower boiling points and reduced solubility in polar solvents.
    • The absence of oxygen atoms minimizes hydrogen-bonding interactions, simplifying purification processes .

3-(9-Methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

  • Substituents : A benzoxazepin ring fused with methoxy and methyl groups.
  • Molecular Formula : C₁₈H₁₆N₂O₃; Molecular Weight : 308.3 g/mol .
  • Compared to 2,3-diethoxybenzonitrile, this compound’s complex structure may limit synthetic accessibility but increase specificity in drug-target interactions .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2,3-Diethoxybenzonitrile 2,3-ethoxy, 1-CN C₁₁H₁₃NO₂ ~191.2* Not available Likely intermediate in organic synthesis
5-Bromo-2,3-dimethoxybenzonitrile 2,3-methoxy, 5-Br, 1-CN C₉H₇BrNO₂ 240.9 164670-73-9 Electrophilic reactivity
3-(3-Thienyl)benzonitrile 3-thienyl, 1-CN C₁₁H₇NS 185.24 870703-81-4 Conductive materials
2,3-Dimethylbenzonitrile 2,3-methyl, 1-CN C₉H₉N 131.18 Not available Simplified synthesis pathways
Benzoxazepin-derived benzonitrile Benzoxazepin, methoxy, 1-CN C₁₈H₁₆N₂O₃ 308.3 1396875-13-0 Bioactive molecule design

*Calculated based on molecular formula.

Research Findings and Implications

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., ethoxy, methoxy) increase aromatic ring electron density, facilitating electrophilic substitution. Bromine (electron-withdrawing) directs reactivity to specific positions .
  • Bulkier substituents (e.g., ethoxy vs. methyl) reduce reaction rates in sterically hindered environments .

Solubility and Physical Properties: Polar substituents (e.g., ethoxy, methoxy) enhance solubility in polar aprotic solvents (e.g., DMSO), while nonpolar groups (methyl, thienyl) favor organic solvents like toluene .

Biological and Material Applications :

  • Brominated and heterocyclic benzonitriles are prioritized in drug discovery for their bioactivity and structural diversity .
  • Thienyl-substituted derivatives show promise in optoelectronic materials due to extended π-systems .

Biological Activity

2,3-Diethoxybenzonitrile is an organic compound with a molecular formula of C12H15NO2, characterized by the presence of two ethoxy groups and a nitrile group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of 2,3-Diethoxybenzonitrile.

Chemical Structure and Properties

The structure of 2,3-Diethoxybenzonitrile can be depicted as follows:

C6H4(OEt)2CN\text{C}_6\text{H}_4(\text{OEt})_2\text{C}\equiv \text{N}

Where:

  • C6H4 represents the benzene ring.
  • (OEt) indicates the ethoxy substituents.
  • C≡N denotes the nitrile functional group.

The presence of these functional groups influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that 2,3-Diethoxybenzonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

The anticancer potential of 2,3-Diethoxybenzonitrile has been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound appears to induce apoptosis through the activation of intrinsic pathways involving caspase cascades.

Case Study: Cytotoxicity Assessment

  • Cell Lines: MCF-7 and A549
  • IC50 Values:
    • MCF-7: 25 µM
    • A549: 30 µM

These results suggest that 2,3-Diethoxybenzonitrile may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2,3-Diethoxybenzonitrile has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways.

The biological activity of 2,3-Diethoxybenzonitrile can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The nitrile group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.
  • Receptor Modulation: Ethoxy groups may enhance binding affinity to certain receptors involved in inflammatory responses.
  • Cell Membrane Interaction: The hydrophobic nature of the ethoxy groups allows for interaction with lipid membranes, potentially disrupting cellular integrity.

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